

# A Comparative Guide to Folate-Drug Conjugates for Cancer Therapy

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For Researchers, Scientists, and Drug Development Professionals

The folate receptor alpha (FR $\alpha$ ) has emerged as a promising therapeutic target in oncology due to its overexpression in various solid tumors, including ovarian, lung, and breast cancers, and its limited expression in normal tissues. This differential expression provides a therapeutic window for targeted drug delivery. Folate-drug conjugates (FDCs) are designed to exploit this by linking a folate molecule to a potent cytotoxic agent, enabling selective delivery of the payload to cancer cells. This guide provides a comparative overview of the efficacy of key folate-drug conjugates, supported by experimental data from preclinical and clinical studies.

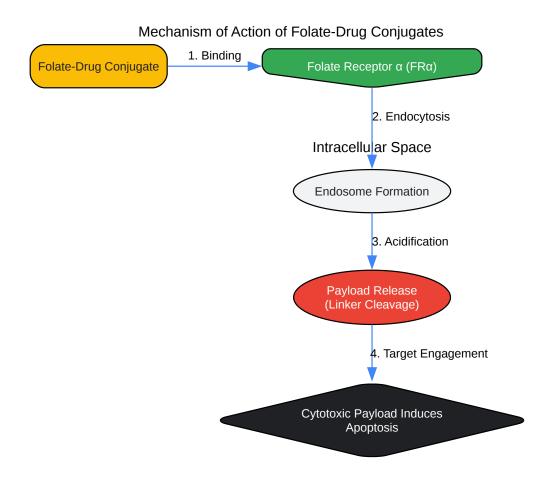
# Mechanism of Action: Folate-Drug Conjugate Internalization and Payload Release

Folate-drug conjugates exert their cytotoxic effects through a multi-step process initiated by binding to  $FR\alpha$  on the cancer cell surface. The general mechanism is as follows:

- Binding: The folate moiety of the conjugate binds with high affinity to the FRα expressed on the tumor cell.
- Endocytosis: Upon binding, the FRα-conjugate complex is internalized into the cell through endocytosis, forming an endosome.
- Payload Release: The acidic environment within the endosome cleaves the linker connecting the folate to the cytotoxic drug.



 Cytotoxicity: The released cytotoxic payload then acts on its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis.



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Mechanism of action for folate-drug conjugates.

## **Comparative Efficacy of Folate-Drug Conjugates**

This section provides a comparative analysis of the clinical efficacy of prominent folate-drug conjugates. It is important to note that direct head-to-head clinical trials are limited, and the data presented here are from separate studies. Therefore, any cross-trial comparisons should



be interpreted with caution due to potential differences in study design, patient populations, and methodologies.

### **Antibody-Drug Conjugates (ADCs)**

ADCs utilize a monoclonal antibody to target  $FR\alpha$ , offering high specificity and a longer half-life compared to small molecule-drug conjugates.



Drug Name	Trade Name	Payload	Key Clinical Trial(s)	Patient Populati on	Objectiv e Respons e Rate (ORR)	Median Duration of Respons e (mDOR)	Median Progress ion-Free Survival (mPFS)
Mirvetuxi mab Soravtan sine	Elahere	Maytansi noid DM4	SORAYA (Phase 3)[1][2][3]	Platinum- Resistant Ovarian Cancer (FRα- high, 1-3 prior therapies )	32.4%	6.9 months	4.3 months
PICCOL O (Phase 2)[4][5][6]	Platinum- Sensitive Ovarian Cancer (FRα- high, ≥3 prior therapies )	51.9%	8.3 months	6.9 months			
Luveltam ab Tazevibul in (STRO- 002)	-	Hemiaste rlin derivative	STRO- 002-GM1 (Phase 1)[7][8]	Recurren t, Platinum- Resistant /Sensitiv e Ovarian Cancer	43.8% (in patients with FRα expressio n >25%)	5.5 months	Not Reported

## **Small Molecule-Drug Conjugates (SMDCs)**



SMDCs use folic acid itself as the targeting ligand. They are smaller than ADCs, which may allow for better tumor penetration.

Drug Name	Payload	Key Clinical Trial(s)	Patient Population	Efficacy Highlights	Current Status
Vintafolide (EC145)	Desacetylvin blastine hydrazide (DAVLBH)	PROCEED (Phase 3)[9] [10][11]	Platinum- Resistant Ovarian Cancer	Phase 2 showed a PFS improvement (5.0 vs 2.7 months) when combined with PLD.[12]	Development halted after Phase 3 trial failed to meet its primary endpoint of PFS.[11]
EC1456	Tubulysin B hydrazide (TubBH)	Phase 1[13] [14][15]	Advanced Solid Tumors	Showed durable stable disease in some patients.[16] Preclinical studies showed potent anti- tumor activity, including in drug-resistant models.	Phase 1 completed; further development status is not widely reported.

### **Experimental Protocols: Key Clinical Trials**

Detailed methodologies are crucial for interpreting and comparing clinical trial data. Below are summaries of the protocols for the key trials mentioned.

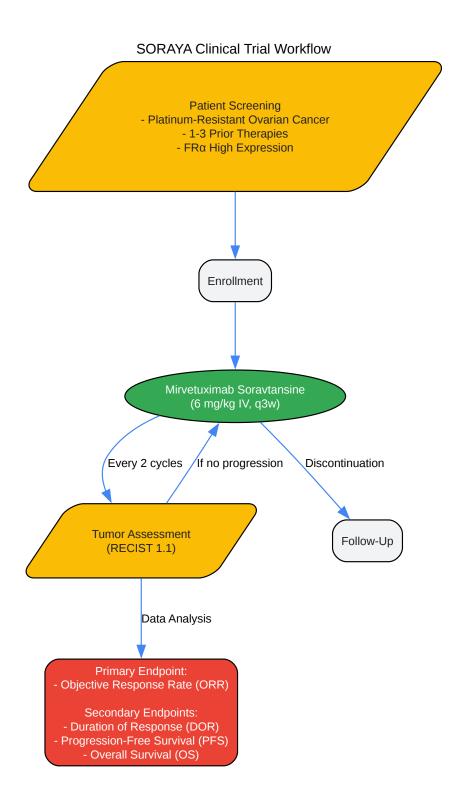




# Mirvetuximab Soravtansine: SORAYA Trial[1][3][17][18] [19]

- Study Design: A Phase 3, single-arm, open-label study.
- Patient Population: Patients with platinum-resistant ovarian, primary peritoneal, or fallopian tube cancer with high FRα expression (as determined by the Ventana FOLR1 [FOLR1-2.1] RxDx Assay) who had received one to three prior systemic treatment regimens.
- Intervention: Mirvetuximab soravtansine administered intravenously at a dose of 6 mg/kg (based on adjusted ideal body weight) on day 1 of a 21-day cycle.
- Primary Endpoint: Confirmed objective response rate (ORR) as assessed by the investigator.
- Secondary Endpoints: Duration of response (DOR), progression-free survival (PFS), overall survival (OS), and safety.





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A simplified workflow of the SORAYA clinical trial.





# Luveltamab Tazevibulin (STRO-002): STRO-002-GM1 Trial[7][8][20][21]

- Study Design: A Phase 1, open-label, multicenter, dose-escalation and dose-expansion study.
- Patient Population: Patients with recurrent, platinum-resistant or platinum-sensitive epithelial ovarian cancer (including fallopian tube or primary peritoneal cancer).
- Intervention: Luveltamab tazevibulin administered intravenously every 21 days at escalating doses. The expansion phase randomized patients to 4.3 mg/kg or 5.2 mg/kg.
- Primary Endpoint: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose.
- Secondary Endpoints: Safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity (ORR, DOR).

#### Vintafolide (EC145): PROCEED Trial[9][10]

- Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.
- Patient Population: Patients with folate receptor-positive, platinum-resistant ovarian cancer.
   FR positivity was determined using the companion diagnostic imaging agent, etarfolatide (99mTc-etarfolatide).
- Intervention: Vintafolide in combination with pegylated liposomal doxorubicin (PLD) versus placebo with PLD.
- Primary Endpoint: Progression-free survival (PFS).
- Secondary Endpoints: Overall survival (OS), overall response rate (ORR), and safety.

#### EC1456: Phase 1 Trial[13][14][15][16]

- Study Design: A Phase 1, open-label, dose-escalation study.
- Patient Population: Patients with advanced solid tumors.



- Intervention: EC1456 administered intravenously on various schedules (e.g., twice weekly, once weekly).
- Primary Endpoint: To determine the maximum tolerated dose (MTD) and recommended
   Phase 2 dose and schedule.
- Secondary Endpoints: Safety, pharmacokinetics, and preliminary efficacy.

#### Conclusion

The landscape of folate-drug conjugates for cancer therapy is evolving, with antibody-drug conjugates like mirvetuximab soravtansine demonstrating significant clinical benefit and achieving regulatory approval for specific patient populations. Small molecule-drug conjugates have shown promise in earlier clinical phases but have faced challenges in late-stage development. The success of these targeted therapies hinges on appropriate patient selection through biomarker testing for FR $\alpha$  expression. Future research will likely focus on novel payloads, linker technologies, and combination strategies to further enhance the efficacy and safety of folate-drug conjugates in the treatment of cancer.

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#### Validation & Comparative





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